molecular formula C12H16ClNO3S B7584277 2-chloro-N-methyl-N-(tetrahydro-3-furanylmethyl)-1-benzenesulfonamide

2-chloro-N-methyl-N-(tetrahydro-3-furanylmethyl)-1-benzenesulfonamide

Numéro de catalogue: B7584277
Poids moléculaire: 289.78 g/mol
Clé InChI: WWCQDKMUKCUSCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-chloro-N-methyl-N-(tetrahydro-3-furanylmethyl)-1-benzenesulfonamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Mécanisme D'action

TAK-659 works by selectively inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, and its dysregulation is a hallmark of B-cell malignancies. By inhibiting BTK, TAK-659 disrupts this pathway and induces apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, TAK-659 has been shown to have several other biochemical and physiological effects. For example, it can inhibit the production of cytokines (pro-inflammatory proteins) and reduce the activation of immune cells such as T-cells and natural killer cells. These effects may be beneficial in the treatment of autoimmune diseases and other inflammatory conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TAK-659 is its potency and selectivity for BTK, which makes it a highly effective inhibitor of the B-cell receptor signaling pathway. However, its efficacy may be limited by the development of resistance mutations in BTK, as has been observed with other BTK inhibitors. Additionally, TAK-659 may have off-target effects on other kinases and cellular pathways, which could limit its specificity and potentially cause unwanted side effects.

Orientations Futures

There are several potential future directions for the development of TAK-659 and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immunomodulatory drugs. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors, which could help to better select patients for treatment. Finally, there is ongoing interest in the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties and reduced toxicity.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the reaction of 2-chlorobenzenesulfonyl chloride with N-methylpiperazine, followed by the addition of tetrahydro-3-furanylmethylamine. The resulting intermediate is then treated with sodium hydride and chloroacetyl chloride to yield the final product.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

Propriétés

IUPAC Name

2-chloro-N-methyl-N-(oxolan-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-14(8-10-6-7-17-9-10)18(15,16)12-5-3-2-4-11(12)13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCQDKMUKCUSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOC1)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.